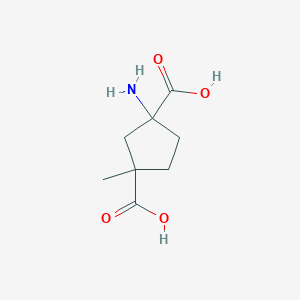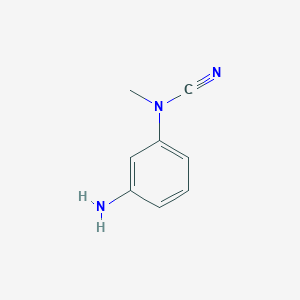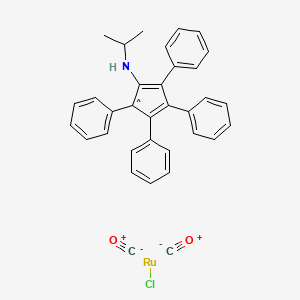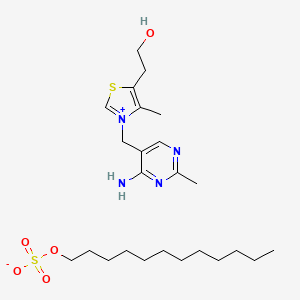
Trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of a nitrophenyl group and a carboxylic acid moiety in the structure of this compound makes it an interesting compound for various chemical and biological studies .
準備方法
The synthesis of trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes . This reaction is typically catalyzed by organocatalysts and can yield highly enantiomerically enriched products. Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
Trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions can be carried out using nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules . In biology, it may be used to study the interactions of pyrrolidine derivatives with biological targets. . In industry, it can be used in the production of various chemicals and materials.
作用機序
The mechanism of action of trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the nitrophenyl group and the carboxylic acid moiety allows it to bind to certain proteins and enzymes, modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific biological context.
類似化合物との比較
Trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as trans-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid and trans-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid . These compounds share a similar pyrrolidine core structure but differ in the substituents attached to the phenyl ring. The unique combination of the nitrophenyl group and the carboxylic acid moiety in this compound gives it distinct chemical and biological properties.
特性
分子式 |
C11H12N2O4 |
|---|---|
分子量 |
236.22 g/mol |
IUPAC名 |
(3S,4R)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)9-6-12-5-8(9)7-3-1-2-4-10(7)13(16)17/h1-4,8-9,12H,5-6H2,(H,14,15)/t8-,9+/m0/s1 |
InChIキー |
UAPQUOMPLVHDJP-DTWKUNHWSA-N |
異性体SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2[N+](=O)[O-] |
正規SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B13820007.png)


![Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate](/img/structure/B13820028.png)
![Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13820037.png)







